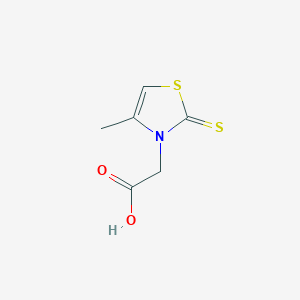

3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo-

Description

BenchChem offers high-quality 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

31090-12-7 |

|---|---|

Molecular Formula |

C6H7NO2S2 |

Molecular Weight |

189.3 g/mol |

IUPAC Name |

2-(4-methyl-2-sulfanylidene-1,3-thiazol-3-yl)acetic acid |

InChI |

InChI=1S/C6H7NO2S2/c1-4-3-11-6(10)7(4)2-5(8)9/h3H,2H2,1H3,(H,8,9) |

InChI Key |

FVQQWSSTYVBNST-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=S)N1CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Synthesis and Mechanistic Evaluation of 3(2H)-Thiazoleacetic Acid, 4-Methyl-2-Thioxo-

Executive Summary

The compound 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- (also widely documented as 3-carboxymethyl-4-methyl-4-thiazoline-2-thione or CMMTT) is a highly versatile heterocyclic building block. Characterized by its thiazoline-2-thione core, it is extensively utilized in the development of photothermographic materials as a silver ligand [1], as well as in modern drug discovery for its potent anti-inflammatory and antimicrobial properties [2].

This whitepaper provides an authoritative, step-by-step technical guide to the synthesis of 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo-. It details the retrosynthetic logic, mechanistic causality, optimized experimental protocols, and quantitative yield data required for scalable laboratory production.

Retrosynthetic Analysis & Mechanistic Pathway

The construction of the thiazoline-2-thione architecture relies on a highly efficient, one-pot multicomponent condensation strategy. Retrosynthetically, the target molecule can be disconnected into three readily available precursors: an amino acid (glycine), a thionating agent (carbon disulfide), and an

Retrosynthetic disconnection of 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo-.

Mechanistic Causality

-

Dithiocarbamate Formation: Glycine exists as a zwitterion. The addition of a non-nucleophilic base (Triethylamine) deprotonates both the carboxylic acid and the ammonium group, rendering the primary amine a potent nucleophile. This amine attacks the highly electrophilic carbon of carbon disulfide (

), generating a dithiocarbamate intermediate. -

Alkylation: The dithiocarbamate anion is a "soft" nucleophile. It preferentially attacks the

-

Acid-Catalyzed Cyclodehydration: The addition of concentrated sulfuric acid protonates the ketone carbonyl, increasing its electrophilicity. The nitrogen lone pair executes an intramolecular nucleophilic attack on the carbonyl carbon, forming a 5-membered cyclic hemiaminal. Sulfuric acid then acts as a dehydrating agent, driving the elimination of a water molecule to establish the fully conjugated, thermodynamically stable thiazoline-2-thione ring [3].

Quantitative Data & Process Optimization

To ensure a self-validating protocol, various reaction conditions were evaluated to maximize the yield and purity of the target compound. The table below summarizes the quantitative data across different solvent, base, and acid systems.

| Reaction Condition | Base Used | Solvent System | Cyclization Acid | Temp (°C) | Isolated Yield (%) | Purity (HPLC %) |

| Optimized Standard | NEt | Acetonitrile | Conc. H | 0 to RT | 84 | >98 |

| Variant A | KOH (2.0 eq) | Ethanol | Conc. HCl | Reflux | 65 | 92 |

| Variant B | NEt | Dichloromethane | TFA | RT | 72 | 95 |

| Variant C | NaOH (2.0 eq) | H | Conc. H | 0 to RT | 58 | 85 |

Conclusion: The Triethylamine/Acetonitrile system combined with concentrated

Experimental Methodology

Reagents and Equipment

-

Glycine (CAS: 56-40-6): 50 mmol

-

Carbon Disulfide (

) (CAS: 75-15-0): 50 mmol -

Chloroacetone (CAS: 78-95-5): 50 mmol

-

Triethylamine (

) (CAS: 121-44-8): 100 mmol -

Acetonitrile (

) : Anhydrous, 200 mL -

Sulfuric Acid (

) : Concentrated (98%), 25 mL -

Equipment: 500 mL 3-neck round-bottom flask, dropping funnels, ice bath, magnetic stirrer, and a rotary evaporator.

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Step-by-Step Protocol

Phase 1: Dithiocarbamate Formation

-

Charge a 500 mL 3-neck round-bottom flask with 200 mL of anhydrous acetonitrile.

-

Add glycine (3.75 g, 50 mmol) and suspend it under continuous magnetic stirring.

-

Inject triethylamine (14.0 mL, 100 mmol) into the suspension. Causality: 2.0 equivalents are required—one to deprotonate the carboxyl group and one to liberate the free amine.

-

Chill the mixture slightly, then add carbon disulfide (3.0 mL, 50 mmol) dropwise over 15 minutes. Stir the resulting mixture at room temperature for 2 hours until a homogenous yellow solution (or fine suspension of the dithiocarbamate salt) is achieved.

Phase 2: Alkylation with Chloroacetone 5. To the dithiocarbamate mixture, add chloroacetone (4.0 mL, 50 mmol) slowly via a dropping funnel. Caution: Chloroacetone is a potent lachrymator; perform strictly inside a fume hood. 6. Allow the reaction to stir overnight (12–24 hours) at room temperature. The solution will darken as the S-acetonyl intermediate forms. 7. Evaporate the acetonitrile under reduced pressure to yield a viscous, crude residue.

Phase 3: Acid-Promoted Cyclodehydration

8. Cool the viscous residue to exactly 0 °C using an ice-water bath.

9. Cautiously add 25 mL of concentrated

Phase 4: Workup and Isolation

11. Pour the acidic reaction mixture slowly over 200 g of crushed ice to hydrolyze the mixture and quench the acid.

12. Extract the aqueous layer with dichloromethane (

Structural Characterization

Verification of the synthesized 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- should be confirmed via spectroscopic methods. Expected analytical signatures include:

-

H NMR (CDCl

-

C NMR (CDCl

-

Mass Spectrometry (ESI-MS): m/z calculated for

[M+H]

References

- Google Patents. (2004). High speed photothermographic materials containing tellurium compounds and methods of using same (US Patent 6,699,647 B2).

-

Bahaz, F., et al. (2025). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. MDPI Applied Sciences, 15(11), 6095. Retrieved from:[Link] [2]

-

Comptes Rendus de l'Académie des Sciences - Series IIc - Chemistry. (2001). Novel route to crown ether annelated dithiadiazafulvalenes. Retrieved from: [Link] [3]

An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid

Introduction

4-methyl-2-thioxo-3(2H)-thiazoleacetic acid is a heterocyclic compound of interest in contemporary drug discovery and development. Its structural motifs, featuring a thiazole ring and a carboxylic acid moiety, suggest a potential for diverse biological activities. The thiazole core is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in a range of intermolecular interactions. The acetic acid side chain provides a handle for salt formation and can significantly influence the compound's pharmacokinetic profile.

This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid. For drug development professionals, a thorough understanding of these properties is not merely academic; it is a critical prerequisite for designing effective formulations, predicting in vivo behavior, and ultimately, achieving therapeutic success. This document outlines the known characteristics of this compound and provides detailed, field-proven protocols for determining its key physicochemical parameters where public data is not available.

Chemical Identity and Known Properties

A clear identification of the molecule is the foundation of any physicochemical characterization.

| Identifier | Value | Source |

| IUPAC Name | 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid | - |

| Molecular Formula | C6H7NO2S2 | [1] |

| Molecular Weight | 189.26 g/mol | [1] |

| CAS Number | 31090-12-7 | [2] |

| InChIKey | FVQQWSSTYVBNST-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CSC(=S)N1CC(O)=O | [1] |

| Melting Point | 207 °C (decomposes) | [3] |

Solubility Profile: A Cornerstone of "Druggability"

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Poor aqueous solubility can lead to low absorption and erratic pharmacokinetic profiles. Conversely, understanding solubility in organic solvents is essential for designing purification processes and forming stable solutions for analysis and screening.

Experimental Protocol for Thermodynamic Solubility Assessment

This protocol describes the shake-flask method, a gold-standard technique for determining thermodynamic solubility.

-

Preparation of Solvents: Prepare a panel of relevant solvents, including purified water, pH 7.4 phosphate-buffered saline (PBS), and a selection of organic solvents such as methanol, ethanol, and acetonitrile.

-

Sample Preparation: Add an excess of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid, the carboxylic acid group is expected to be the primary acidic center. The pKa value will dictate the compound's charge state, solubility, and permeability across biological membranes at different physiological pH values.

Experimental Protocol for pKa Determination by Potentiometric Titration

-

Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place a known volume of the compound's solution in a beaker with a stirrer.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

-

Data Collection: Record the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Sources

An In-depth Technical Guide to 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid Derivatives and Their Biological Activity

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This guide focuses on a specific, yet highly promising class of these compounds: 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid derivatives. These molecules, characterized by a unique arrangement of a thiazole ring, a thione group, and an acetic acid moiety, present a compelling profile for the development of novel therapeutics. We will delve into their synthesis, explore their diverse biological activities—with a focus on antimicrobial, anticancer, and anti-inflammatory applications—and dissect their structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights to guide future research and development in this area.

The Core Scaffold: Chemical Identity and Synthetic Pathways

The foundational molecule, 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid, is a heterocyclic compound with the chemical formula C6H7NO2S2.[2][3] Its structure is notable for the presence of a thiazole ring, a reactive thione group (C=S), and a carboxylic acid side chain, which provides a handle for further derivatization and influences the molecule's physicochemical properties, such as hydrophilicity.[4]

General Synthetic Approach: Hantzsch Thiazole Synthesis and Subsequent N-Alkylation

A common and versatile method for the synthesis of the core thiazole ring is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a thioamide with an α-haloketone. For the specific scaffold of interest, a multi-step synthesis is generally employed.

A representative synthetic pathway involves the reaction of a thiosemicarbazone with an appropriate chloro- or bromo-acetyl derivative, followed by cyclization to form the thiazole ring. For instance, thiosemicarbazones can be reacted with ethyl chloroacetate in the presence of anhydrous sodium acetate in glacial acetic acid under reflux to yield the thiazole derivative.[4]

Experimental Protocol: General Synthesis of Thiazole Derivatives [4]

-

Thiosemicarbazone Formation: A mixture of an appropriate aldehyde or ketone (1 mmol) and thiosemicarbazide (1 mmol) in ethanol is refluxed for 2-4 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the corresponding thiosemicarbazone.

-

Thiazole Ring Formation: A mixture of the thiosemicarbazone (1 mmol), ethyl chloroacetate (1 mmol), and anhydrous sodium acetate (1 mmol) in glacial acetic acid (15 mL) is refluxed for 6-8 hours.

-

Work-up and Purification: The reaction mixture is cooled and poured into ice-cold water. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the final thiazole derivative.

Caption: General synthetic scheme for thiazole derivatives.

Biological Activity: A Triad of Therapeutic Potential

Thiazole derivatives are renowned for their broad spectrum of biological activities.[1] For the 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid scaffold, we will focus on three key areas of therapeutic promise: antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

The rise of antimicrobial resistance is a pressing global health threat, necessitating the development of novel antimicrobial agents.[5] Thiazole-containing compounds have been extensively investigated for their antibacterial and antifungal properties, often attributed to the presence of the S-C=N toxophoric unit.[6]

Derivatives of the closely related rhodanine-3-acetic acid have demonstrated potent activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[7] It is plausible that derivatives of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid could exhibit a similar spectrum of activity.

Table 1: Representative Antimicrobial Activity of Structurally Related Thiazole Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 4c | Multidrug-resistant S. aureus | 2 | [7] |

| 4d | Multidrug-resistant S. aureus | 2 | [7] |

| 4e | Multidrug-resistant S. aureus | 2 | [7] |

| 4f | Multidrug-resistant S. aureus | 2 | [7] |

| 37c | S. aureus | 46.9 - 93.7 | [5] |

| 37c | Candida albicans | 5.8 - 7.8 | [5] |

Experimental Protocol: Broth Microdilution for MIC Determination [8]

-

Preparation of Stock Solutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a high concentration.

-

Serial Dilutions: Serial dilutions of the stock solutions are prepared in 96-well microtiter plates using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The plates are incubated at 37°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The thiazole ring is a privileged scaffold in oncology, present in several approved anticancer drugs.[1] Thiazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.[9]

For instance, certain thiazole derivatives have shown potent cytotoxic activity against breast (MCF-7) and liver (HepG2) cancer cell lines, with IC50 values in the low micromolar range.[9] Some derivatives have also been found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[9]

Table 2: In Vitro Anticancer Activity of Representative Thiazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 4c | MCF-7 (Breast) | 2.57 | [9] |

| 4c | HepG2 (Liver) | 7.26 | [9] |

| 3b | Various Cancer Cell Lines | - | [10] |

| 3d | Various Cancer Cell Lines | - | [11] |

| 8b, 8c, 8l | HeLa, SiHa (Cervical) | 1.65 - 8.60 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity [4]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 2-4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Caption: Potential anticancer mechanisms of thiazole derivatives.

A potential mechanism of apoptosis induction by some anticancer agents involves the modulation of the Bcl-2 family of proteins.[13]

Caption: Simplified Bcl-2 mediated apoptosis pathway.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases.[14] Thiazole and thiazolidinone derivatives have emerged as promising anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[15]

The anti-inflammatory potential of thiazole derivatives is often evaluated using the carrageenan-induced rat paw edema model.[16] In this assay, the ability of a compound to reduce swelling is a measure of its anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema [16]

-

Animal Model: Wistar rats are typically used for this model.

-

Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose.

-

Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug discovery. For thiazole derivatives, several key structural features have been shown to influence their potency and selectivity.

-

Substituents on the Phenyl Ring: The nature and position of substituents on any phenyl rings attached to the thiazole core can significantly impact activity. Electron-withdrawing groups, such as halogens, have been shown to enhance the antimicrobial and anti-inflammatory activity of some thiazole derivatives.[17]

-

The Acetic Acid Moiety: The carboxylic acid group can influence the pharmacokinetic properties of the molecule, such as solubility and cell permeability. Esterification or amidation of this group can be a strategy to modulate these properties and potentially improve bioavailability.

-

The 4-Methyl Group: The methyl group at the 4-position of the thiazole ring can contribute to the binding of the molecule to its biological target through hydrophobic interactions.

-

The 2-Thione Group: The thione group is a key functional group that can participate in hydrogen bonding and other interactions with biological macromolecules.

Future Directions and Conclusion

The 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid scaffold represents a promising starting point for the development of new therapeutic agents. The synthetic accessibility of this core allows for the creation of diverse chemical libraries for biological screening.

Future research in this area should focus on:

-

Synthesis and screening of a focused library of derivatives to explore the structure-activity relationships in more detail.

-

Mechanism of action studies to elucidate the specific molecular targets of the most active compounds.

-

In vivo efficacy and safety studies to evaluate the therapeutic potential of lead compounds in relevant animal models.

References

-

Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. PMC. Retrieved from [Link]

- Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69–73.

- Demirci, F. (2018). Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. Semantic Scholar.

- Tessy C Jose et al. (2016). Evaluation of a Novel Thiadiazole Derivative for Anti Inflammatory Activity. Journal of Chemical and Pharmaceutical Research, 8(10), 189-195.

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. (2022, August 30). Retrieved from [Link]

- Evren, A. E., et al. (2021). Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure, 1241, 130692.

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. (2023, October 27). Retrieved from [Link]

-

Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. (2021, June 18). Retrieved from [Link]

- Ekrek, S., et al. (2022). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents.

-

SYNTHESIS AND ANTITUMOR ACTIVITY OF NOVEL 2-THIOXO-4-THIAZOLIDINONES WITH BENZOTHIAZOLE MOIETIES. Farmacia Journal. Retrieved from [Link]

-

Stenutz, R. 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid. Retrieved from [Link]

-

4-Methyl-2-thioxo-3(2H)-thiazoleacetic acid. Equation Chemical. Retrieved from [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. Retrieved from [Link]

-

Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. (2023, May 10). Retrieved from [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Retrieved from [Link]

-

PDF - Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]

-

SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. (2020, November 19). Retrieved from [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. Retrieved from [Link]

- A review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). Chemical Reviews Letters.

- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024, October 7).

-

Synthesis and Anticancer Activities of Some Thiazole Derivatives. Request PDF. (2025, August 6). Retrieved from [Link]

-

Synthesis and Antitumor Activity of the Thiazoline and Thiazine Multithioether. Retrieved from [Link]

- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie, 25, 267-279.

-

Synthesis and In Vitro Anti-inflammatory Activity of 5-arylidene-1- [(2 (Methyl suphonyl amino) thiazol-4-yl) methyl]-2-thioxoimidazolidin-4-ones. Asian Journal of Research in Chemistry. Retrieved from [Link]

-

1043-1048 Research Article Synthesis and the antimicrobial activ. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

- Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Semantic Scholar.

-

Design and synthesis of novel xanthone-thiazole hybrid derivatives as potent anti-inflammatory agent. PubMed. (2025, December 15). Retrieved from [Link]

-

N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. PMC. (2023, January 16). Retrieved from [Link]

-

Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. Bentham Science. Retrieved from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. (2022, January 13). Retrieved from [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. (2024, January 9). Retrieved from [Link]

-

Fig. 1. Thiol buffer modulation of apoptotic signaling pathways. Arrows... ResearchGate. Retrieved from [Link]

-

Structures of some thiazole derivatives with antitumor activity. ResearchGate. Retrieved from [Link]

-

Structure-activity relationship studies of thiazole agents with potential anti methicillin-resistance Staphylococcus aureus (MRSA) activity. Request PDF. (2026, January 26). Retrieved from [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives | Scilit [scilit.com]

- 4. benchchem.com [benchchem.com]

- 5. jchemrev.com [jchemrev.com]

- 6. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]

- 7. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. farmaciajournal.com [farmaciajournal.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Design and synthesis of novel xanthone-thiazole hybrid derivatives as potent anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eurekaselect.com [eurekaselect.com]

- 16. wjpmr.com [wjpmr.com]

- 17. asianpubs.org [asianpubs.org]

The Emerging Therapeutic Potential of 4-Methyl-2-Thioxo-Thiazoleacetic Acid and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its presence in natural products and synthetic drugs underscores its versatility and importance in medicinal chemistry. The unique electronic properties and the ability of the thiazole nucleus to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents with applications spanning antimicrobial, antiretroviral, antifungal, and anticancer activities.[1][3] This technical guide delves into the burgeoning therapeutic landscape of a specific thiazole derivative, 4-methyl-2-thioxo-thiazoleacetic acid, and its closely related analogues. While direct research on this parent compound is nascent, a growing body of evidence on its derivatives points towards significant potential in several key therapeutic areas. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, known biological activities, and future prospects of this promising chemical scaffold.

Chemical Properties and Synthesis

The core structure of 4-methyl-2-thioxo-thiazoleacetic acid features a thiazole ring substituted with a methyl group at the 4-position, a thioxo group at the 2-position, and an acetic acid moiety. The thioxo group and the carboxylic acid function are key reactive handles for further chemical modifications, allowing for the generation of diverse libraries of derivatives.

The synthesis of the broader class of 4-methyl-2-thioxo-thiazolidine derivatives often involves multi-step reaction sequences. A common strategy is the Knoevenagel condensation, which is utilized to introduce substituents at the 5-position of the thiazolidinone ring.[4][5]

Potential Therapeutic Application 1: Antibacterial Agents

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent development of novel antibacterial agents. Derivatives of the 4-methyl-2-thioxo-thiazole scaffold have emerged as a promising class of compounds with potent activity against clinically relevant pathogens, particularly multidrug-resistant Gram-positive bacteria.

Mechanism of Action (Postulated)

The precise mechanism of antibacterial action for these compounds is still under investigation. However, the structural similarities to other known bacterial enzyme inhibitors suggest potential interference with essential cellular processes. The thiazolidinone core is a known pharmacophore that can interact with various bacterial targets.

Key Experimental Findings

A study focused on a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids demonstrated significant antibacterial activity.[4][5]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 4-Methyl-2-Thioxo-Thiazole Derivatives against Gram-Positive Bacteria [4]

| Compound | S. aureus RN4220 (MIC, µg/mL) | S. aureus KCTC 503 (MIC, µg/mL) |

| 4c | 2 | 4 |

| 4d | 2 | 4 |

| 4e | 2 | 4 |

| 4f | 2 | 4 |

| Norfloxacin (Control) | 2 | 4 |

| Oxacillin (Control) | 1 | 2 |

The results indicate that compounds 4c, 4d, 4e, and 4f exhibited potent activity against both methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus aureus (QRSA) strains, with MIC values of 2 µg/mL.[4] Importantly, cytotoxicity evaluations suggested that the antibacterial efficacy of these compounds was not due to general toxicity.[4]

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of investigational compounds against bacterial strains, based on standard methodologies.

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from an agar plate.

-

Inoculate into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include positive control wells (bacteria without compound) and negative control wells (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Potential Therapeutic Application 2: Anticancer Agents

The thiazole scaffold is a recurring motif in a number of anticancer drugs. Research into derivatives of 4-methyl-2-thioxo-thiazoleacetic acid has revealed promising antiproliferative and cytotoxic activities against various cancer cell lines, particularly breast cancer.

Mechanism of Action (Postulated)

The anticancer mechanisms of these derivatives are likely multifaceted. Some 4-thiazolidinone derivatives have been shown to induce apoptosis (programmed cell death) and disrupt the mitochondrial membrane potential in cancer cells.[6] They may also interfere with key signaling pathways involved in cell proliferation and survival.

Key Experimental Findings

A novel 4-thiazolidinone derivative, designated Les-3331, demonstrated high cytotoxic and antiproliferative activity in both MCF-7 and MDA-MB-231 breast cancer cell lines.[6] The molecular mechanism was linked to the induction of apoptosis, a decrease in mitochondrial membrane potential, and an increase in the concentration of caspases 8 and 9.[6]

Experimental Workflow: Evaluation of Anticancer Activity

The following diagram illustrates a typical workflow for assessing the anticancer potential of a novel compound.

Caption: A generalized workflow for the preclinical evaluation of a potential anticancer agent.

Potential Therapeutic Application 3: Anti-inflammatory Agents

Chronic inflammation is a key driver of numerous diseases. The thiazole nucleus is present in established anti-inflammatory drugs like meloxicam.[7][8] Studies on related 4-methylthiazole derivatives have indicated significant anti-inflammatory and antioxidative properties.

Mechanism of Action (Postulated)

The anti-inflammatory effects of these compounds appear to be mediated through the downregulation of key pro-inflammatory enzymes and signaling pathways. For instance, N-adamantyl-4-methylthiazol-2-amine (KHG26693) was found to suppress inflammatory responses in microglial cells by downregulating NADPH oxidase (NOX), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[9] This was associated with the inhibition of the TLR4-dependent NF-κB signaling pathway.[9]

Signaling Pathway: Inhibition of LPS-Induced Inflammation

The following diagram depicts the proposed mechanism by which certain 4-methylthiazole derivatives inhibit lipopolysaccharide (LPS)-induced inflammation.

Caption: Proposed inhibitory action of 4-methylthiazole derivatives on the TLR4/NF-κB signaling pathway.

Conclusion and Future Directions

While direct and extensive research on 4-methyl-2-thioxo-thiazoleacetic acid is currently limited, the compelling biological activities demonstrated by its derivatives provide a strong rationale for its further investigation as a versatile therapeutic scaffold. The evidence points towards significant potential in developing novel antibacterial, anticancer, and anti-inflammatory agents.

Future research should focus on:

-

Systematic Synthesis and Screening: The synthesis and biological evaluation of a focused library of 4-methyl-2-thioxo-thiazoleacetic acid derivatives to establish clear structure-activity relationships (SAR).

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds to understand their therapeutic effects and potential off-target activities.

-

In Vivo Efficacy and Safety: Progression of the most promising lead compounds into preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The foundational work on the derivatives of 4-methyl-2-thioxo-thiazoleacetic acid has laid a promising groundwork for the development of a new generation of therapeutics to address unmet medical needs.

References

-

Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. PMC. [Link]

-

Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. ResearchGate. [Link]

-

In vitro and in silico studies of antimicrobial activity. ScienceDirect. [Link]

-

Synthesis and Antimicrobial Activity of New 4-Methyl-2-(3-pyridyl)thiazolyl Chalcones and Pyrazolines. ResearchGate. [Link]

-

Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells. PubMed. [Link]

-

2-{5-[(Z,2 Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. PubMed. [Link]

-

Synthesis and Antimicrobial Activity of some Methyl -4-(Benzo[D] Thiazol-2yl) Phenylcarbamodithioate Amine Derivatives. Semantic Scholar. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

Studies on the Anti-Inflammatory Activity and Ulcerogenic Adverse Effect of Thiazole Derivatives, Especially 2-amino-thiazoleacetic Acid Derivatives. PubMed. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

-

Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PMC. [Link]

-

Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Bentham Science. [Link]

-

Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Informatics Journals. [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

-

Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers. [Link]

-

Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. PMC. [Link]

-

Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. ResearchGate. [Link]

-

Evaluation of In-vivo anti-inflammatory activity of methyl 2-(5-butyl-6-thioxo-1, 3, 5-thiadiazinan-3yl), butanoate. Pakistan Journal of Health Sciences. [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. MDPI. [Link]

-

Thiazole Ring—A Biologically Active Scaffold. OUCI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-{5-[(Z,2 Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sysrevpharm.org [sysrevpharm.org]

- 8. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 9. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Thioxo-Thiazole Core: A Comprehensive Technical Guide to its Chemical Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The 2-thioxo-thiazole moiety, a privileged heterocyclic scaffold, is a cornerstone in synthetic and medicinal chemistry. Its unique electronic properties and multiple reactive sites bestow upon it a versatile chemical reactivity that has been extensively explored for the construction of complex molecular architectures and the development of potent therapeutic agents.[1][2][3] This in-depth technical guide, designed for the discerning researcher, provides a comprehensive exploration of the chemical reactivity of the 2-thioxo-thiazole core. Moving beyond a mere catalog of reactions, this guide delves into the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors.

The Structural and Electronic Landscape of 2-Thioxo-Thiazole

The 2-thioxo-thiazole ring system, often referred to as rhodanine when part of a 2-thioxo-thiazolidin-4-one structure, is characterized by a five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively, and an exocyclic sulfur atom at position 2.[4] A key feature governing its reactivity is the existence of thione-thiol tautomerism.[5][6][7][8] The thione form is generally the more stable tautomer, but the equilibrium can be influenced by solvent, pH, and substitution patterns. This tautomerism is crucial as it dictates the nucleophilic and electrophilic character of different atoms within the moiety.

The lone pair of electrons on the nitrogen atom can participate in conjugation with the thiocarbonyl group, leading to a resonance-stabilized structure. This electronic distribution renders the exocyclic sulfur atom and the nitrogen atom as potential nucleophilic centers, while the C2 carbon is electrophilic. The C5 position can be activated for various reactions, particularly when adjacent to a carbonyl group as in the thiazolidin-4-one derivatives.[9]

Synthesis of the 2-Thioxo-Thiazole Core

The construction of the 2-thioxo-thiazole scaffold can be achieved through several reliable synthetic methodologies. The choice of a specific route often depends on the desired substitution pattern on the thiazole ring.

A prevalent and versatile method involves the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate. Subsequent cyclization with an α-halocarbonyl compound, such as sodium chloroacetate, yields the 2-thioxo-thiazolidin-4-one ring system.[4][10]

Caption: General synthesis of 2-thioxo-thiazolidin-4-ones.

Unraveling the Chemical Reactivity

The rich reactivity of the 2-thioxo-thiazole moiety stems from the presence of multiple reaction sites. Understanding the interplay of these sites is paramount for designing successful synthetic strategies.

Reactions at the Exocyclic Sulfur (S2)

The exocyclic sulfur atom is a soft nucleophile and readily undergoes reactions with various electrophiles.

-

S-Alkylation: In the presence of a base, the thione can be deprotonated to form a thiolate anion, which is a potent nucleophile. This anion readily reacts with alkyl halides to yield 2-(alkylthio)thiazole derivatives.[11] The choice of base and solvent is critical to favor S-alkylation over potential N-alkylation. Phase-transfer catalysis can be employed to enhance the selectivity for N-alkylation in certain substrates.[11]

-

S-Acylation: Similar to alkylation, acylation at the exocyclic sulfur can be achieved using acylating agents like acyl chlorides or anhydrides. This reaction is often performed in the presence of a non-nucleophilic base to scavenge the acid byproduct. Oxidative acylation using thioacids in the presence of an oxidizing agent has also been reported as a mild and efficient method.[12]

-

Oxidation: The exocyclic sulfur can be oxidized to sulfoxides or sulfones using various oxidizing agents such as hydrogen peroxide, m-chloroperoxybenzoic acid (MCPBA), or Oxone®.[13][14][15] The degree of oxidation can be controlled by the stoichiometry and the nature of the oxidant. These oxidation products can exhibit altered biological activities and serve as intermediates for further transformations.

Caption: Reactivity at the exocyclic sulfur (S2) of the 2-thioxo-thiazole moiety.

Reactions Involving the Ring Nitrogen (N3)

The endocyclic nitrogen atom (N3) can also act as a nucleophile, particularly after deprotonation.

-

N-Alkylation: Alkylation at the N3 position leads to the formation of 3-alkyl-2-thioxo-thiazole derivatives.[9] The regioselectivity between N- and S-alkylation is a critical consideration and can be influenced by factors such as the nature of the alkylating agent (hard vs. soft electrophiles), the counter-ion of the base, and the solvent polarity. Hard electrophiles tend to favor N-alkylation.

-

N-Acylation: Acylation of the N3 position can be achieved with various acylating agents. This reaction is often employed to introduce diverse functional groups and modulate the biological properties of the scaffold.[16]

Reactions at the C4 and C5 Positions

The reactivity at the C4 and C5 positions is highly dependent on the substituents present on the thiazole ring. In 2-thioxo-thiazolidin-4-ones, the C5 methylene group is particularly reactive.

-

Knoevenagel Condensation: The active methylene group at the C5 position of 2-thioxo-thiazolidin-4-ones readily undergoes Knoevenagel condensation with aldehydes and ketones in the presence of a basic catalyst (e.g., piperidine, sodium acetate) to afford 5-ylidene derivatives.[17] These derivatives are valuable intermediates for the synthesis of more complex heterocyclic systems and have shown a wide range of biological activities.

-

Cycloaddition Reactions: The 5-ylidene derivatives of 2-thioxo-thiazolidin-4-ones can act as heterodienes in Diels-Alder reactions, leading to the formation of fused ring systems like thiopyrano[2,3-d]thiazoles.[18][19][20] These [4+2] cycloaddition reactions offer a powerful tool for constructing polycyclic scaffolds with high stereoselectivity. Furthermore, the thiazole ring itself can participate in [3+2] cycloaddition reactions, for example, with azomethine ylides to form pyrrolo[2,1-b]thiazoles.[21][22][23]

Caption: Synthetic workflow involving Knoevenagel condensation and Diels-Alder reaction.

Applications in Medicinal Chemistry

The 2-thioxo-thiazole moiety is a well-established pharmacophore found in numerous compounds with a broad spectrum of biological activities.[1][2][3] Its ability to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and metal chelation makes it an attractive scaffold for drug design.

Derivatives of 2-thioxo-thiazole have demonstrated significant potential as:

-

Anticancer Agents: Many derivatives have been reported to exhibit potent cytotoxic activity against various cancer cell lines.[24][25]

-

Antimicrobial Agents: The scaffold is present in compounds with antibacterial and antifungal properties.[1][26]

-

Anti-inflammatory Agents: Certain derivatives have shown promising anti-inflammatory activity.[19]

-

Enzyme Inhibitors: The 2-thioxo-thiazole core has been utilized in the design of inhibitors for various enzymes, including xanthine oxidase.[5]

The synthetic versatility of this moiety allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacological properties to develop more potent and selective drug candidates.

Experimental Protocols

To facilitate the practical application of the discussed reactivity, detailed, step-by-step methodologies for key transformations are provided below.

Protocol 1: Synthesis of 3-Phenyl-2-thioxo-thiazolidin-4-one

This protocol describes a general procedure for the synthesis of a 2-thioxo-thiazolidin-4-one derivative.

Materials:

-

Aniline

-

Carbon disulfide

-

Sodium hydroxide

-

Sodium chloroacetate

-

Hydrochloric acid (concentrated)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (2.0 eq) in water.

-

Cool the solution in an ice bath and add aniline (1.0 eq) dropwise with vigorous stirring.

-

Slowly add carbon disulfide (1.1 eq) to the reaction mixture. Stir at room temperature for 2 hours.

-

To the resulting solution of the dithiocarbamate salt, add a solution of sodium chloroacetate (1.0 eq) in water.

-

Heat the reaction mixture to reflux for 4 hours.

-

Cool the mixture to room temperature and acidify with concentrated hydrochloric acid until precipitation is complete.

-

Filter the precipitate, wash with cold water, and recrystallize from ethanol to afford the pure product.

Protocol 2: Knoevenagel Condensation of 2-Thioxo-thiazolidin-4-one with Benzaldehyde

This protocol details the synthesis of a 5-benzylidene-2-thioxo-thiazolidin-4-one.

Materials:

-

2-Thioxo-thiazolidin-4-one

-

Benzaldehyde

-

Piperidine

-

Ethanol

Procedure:

-

To a solution of 2-thioxo-thiazolidin-4-one (1.0 eq) in ethanol, add benzaldehyde (1.0 eq).

-

Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

-

Reflux the mixture for 3 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry to obtain the desired 5-benzylidene derivative.

Data Presentation

The following table summarizes typical reaction yields for the transformations discussed in the experimental protocols. These values are illustrative and can vary depending on the specific substrates and reaction conditions.

| Reaction | Substrates | Product | Typical Yield (%) |

| 2-Thioxo-thiazolidin-4-one Synthesis | Aniline, CS₂, Sodium Chloroacetate | 3-Phenyl-2-thioxo-thiazolidin-4-one | 75-85 |

| Knoevenagel Condensation | 2-Thioxo-thiazolidin-4-one, Benzaldehyde | 5-Benzylidene-2-thioxo-thiazolidin-4-one | 80-95 |

References

- Kandeel, M. M. (1999). SOME REACTIONS ON 2-(2-THIOXO-4-OXO-THIAZOLIDIN-3-YL)-6-(4-NITROPHENYLTHIO)BENZTHIAZOLE.

- Aly, A. A., & El-Sayed, R. (2007). Synthesis of some new fused thiopyrano[2,3-d]thiazoles and their derivatives.

- Bartoli, G., Sciacovelli, O., Bosco, M., Forlani, L., & Todesco, P. E. (1975). Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion. The Journal of Organic Chemistry, 40(9), 1275-1278.

- Ghashghaei, O., Fathollahi, F., & Behmadi, H. (2020). Synthesis of 2‐thioxo‐1,3‐thiazolidin‐4‐ones via MCR of CS2, primary amines and acetylenic esters. ChemistrySelect, 5(33), 10321-10324.

- Prashantha Kumar, B. R., et al. (2012). Scheme 1. Synthesis of 2-thioxo-thiazolidine-4-one derivatives...

- Mohareb, R. M., Helal, M. H. E., Mohamed, S. S., & Abdallah, A. E. M. (2022). New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2327-2339.

- Fadda, A. A., & El-Morsy, A. M. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2).

- Boukhira, S., Al-amri, J. F., Elmsellem, H., Ansar, M., Steli, H., & El Ouadi, Y. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 26(19), 5988.

- BenchChem. (2025).

- Talani, G., et al. (1996). Reactions of Thiazolidine-2,5-dithiones with Amino Nucleophiles. Synthesis of Imidazolidine-2,4-dithiones, Imidazo[5,1 - RSC Publishing.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.

- Lesyk, R., & Zimenkovsky, B. (2016). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Molecules, 21(11), 1547.

- Kandeel, M. M. (1999). SOME REACTIONS ON 2-(2-THIOXO-4-OXO-THIAZOLIDIN-3-YL)-6-(4-NITROPHENYLTHIO)BENZTHIAZOLE.

- Raj, R., & Ismail, R. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Chemical Reviews, 3(2), 123-134.

- Wang, Y., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 66, 128717.

- Reiter, S. A., et al. (2016). and [4 + 2]-cycloadditions of a thiazole-2-thione-based 1,4-diphosphinine – broadening the scope. Dalton Transactions, 45(1), 123-132.

- Al-Zoubi, W., & Al-Mughaid, H. (2023). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 13(28), 19163-19184.

- Aitken, R. A., Armstrong, D. P., Galt, R. H. B., & Mesher, S. T. E. (1997). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (10), 1437-1444.

- Singh, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.

- Wang, C., et al. (2020). Enantioselective [3 + 2] cycloaddition and rearrangement of thiazolium salts to synthesize thiazole and 1,4-thiazine derivatives. Organic Chemistry Frontiers, 7(15), 1999-2004.

- Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). Journal of Pharmaceutical Research and Development.

- Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724.

- BenchChem. (2025). Protocol for the Selective N-alkylation of 6-Chlorobenzo[d]thiazole-2-thiol.

- Foronda, J. (2014). Synthesis of 2-Alkyl-5,bis(alkylthio)benzo[d]thiazole-4,7-dione.

- Lin, Y., & Andersen, K. K. (2002). On the Tautomerism of 2,4-Disubstituted Thiazolones. European Journal of Organic Chemistry, 2002(3), 557-563.

- Cossío, F. P., et al. (2011). Alkylation of thiazole 24. Reagents and conditions...

- Organic Chemistry Portal. (n.d.). Thiazole synthesis.

- Al-Tel, T. H. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6038.

- Abdel-Wahab, B. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7351.

- Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Annals of the College of Medicine, Mosul, 42(2), 174-184.

- Padwa, A., et al. (2007). Cycloaddition reactions of thiazolium azomethine ylides: application to pyrrolo[2,1-b]thiazoles. The Journal of Organic Chemistry, 72(22), 8521-8528.

- Google Patents. (n.d.). CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.

- Ghasemi, J., & Niazi, A. (2006). Proton-Transfer Mechanism in 2-Thioxoimidazolidin-4-one: A Competition between Keto/Enol and Thione/Thiol Tautomerism Reactions.

- Kumar, R., et al. (2012). [3 + 2] Cycloaddition reactions of thioisatin with thiazolidine-2-carboxylic acid: a versatile route to new heterocyclic scaffolds. Chemistry Central Journal, 6(1), 1-8.

- Shah, A., et al. (2016). pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. Journal of The Electrochemical Society, 163(4), H253.

- Aitken, R. A., Armstrong, D. P., Galt, R. H. B., & Mesher, S. T. E. (1997). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (10), 1437-1444.

- Liu, R., & Orgel, L. E. (1997). Oxidative acylation using thioacids.

- Md. Asma, F., et al. (2018). Metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes.

- Mendieta, S., et al. (2023). Tautomer aspects in the excited-state dynamics in 2-thiocytosine: intersystem crossing in the absence of the thiocarbonyl group. Chemical Science, 14(30), 8049-8058.

-

Ali, T. E., & Assiri, M. A. (2023). Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][18][27][28]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression. RSC Advances, 13(51), 35919-35932.

- Mendieta, S., et al. (2023). Tautomer aspects in the excited-state dynamics in 2-thiocytosine: intersystem crossing in the absence of the thiocarbonyl group. Chemical Science, 14(30), 8049-8058.

- Burmistrova, D. A., et al. (2011). Synthesis and oxidation of some azole-containing thioethers. Beilstein Journal of Organic Chemistry, 7, 1563-1568.

- Fairlie, D. P., & West, M. L. (2011). Thiazoles in Peptides and Peptidomimetics. Mini reviews in medicinal chemistry, 11(1), 23-44. reviews in medicinal chemistry*, 11(1), 23-44.

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tautomer aspects in the excited-state dynamics in 2-thiocytosine: intersystem crossing in the absence of the thiocarbonyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tautomer aspects in the excited-state dynamics in 2-thiocytosine: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Oxidative acylation using thioacids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sci-Hub. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) / Journal of the Chemical Society, Perkin Transactions 1, 1997 [sci-hub.sg]

- 14. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. BJOC - Synthesis and oxidation of some azole-containing thioethers [beilstein-journals.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Enantioselective [3 + 2] cycloaddition and rearrangement of thiazolium salts to synthesize thiazole and 1,4-thiazine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 22. Cycloaddition reactions of thiazolium azomethine ylides: application to pyrrolo[2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [3 + 2] Cycloaddition reactions of thioisatin with thiazolidine-2-carboxylic acid: a versatile route to new heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benthamdirect.com [benthamdirect.com]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. tandfonline.com [tandfonline.com]

- 28. researchgate.net [researchgate.net]

The Dual Nature of CAS 34272-64-5: From Cephalosporin Building Block to Nanoparticle Capping Agent

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

CAS number 34272-64-5 , chemically identified as 2-Mercapto-4-methyl-5-thiazoleacetic acid (MMTA) , is a highly versatile heterocyclic compound. While traditionally recognized in the pharmaceutical industry as a critical intermediate and monitored impurity in the synthesis of the third-generation cephalosporin antibiotic Cefodizime , recent advancements have repurposed this molecule for cutting-edge nanotechnology. Its unique bifunctional structure—featuring a gold-binding thiol (mercapto) group and an electrostatically stabilizing carboxylic acid—makes it an exceptional capping agent for synthesizing fused spherical gold nanoparticles (AuNPs).

This whitepaper synthesizes the physicochemical properties, pharmaceutical relevance, and advanced nanotechnological applications of CAS 34272-64-5, providing field-proven protocols and mechanistic insights for senior scientists.

Physicochemical Profiling & Structural Dynamics

To effectively utilize CAS 34272-64-5 in either synthetic chemistry or materials science, one must understand its structural thermodynamics. The molecule consists of a thiazole ring substituted with a methyl group, a mercapto (thiol) group, and an acetic acid moiety.

The dual reactivity of the molecule is dictated by its functional groups:

-

Mercapto Group (-SH): Acts as a potent nucleophile in organic synthesis (e.g., substituting the C-3 position of the cephalosporin core) and provides high-affinity anchoring to transition metals like gold and tin [1].

-

Acetic Acid Moiety (-CH2COOH): Confers pH-dependent solubility. At pH > 8, the deprotonated carboxylate ion (

) provides steric and electrostatic repulsion, preventing the aggregation of colloidal nanoparticles [2].

Quantitative Data Summary

| Property | Value / Specification | Mechanistic Significance |

| IUPAC Name | 2-(4-methyl-2-sulfanylidene-3H-1,3-thiazol-5-yl)acetic acid | Defines the tautomeric equilibrium between thiol and thione forms. |

| Molecular Formula | C₆H₇NO₂S₂ | - |

| Molecular Weight | 189.26 g/mol | - |

| Melting Point | 207 °C (Decomposes) | Indicates thermal instability at high temperatures; requires controlled synthesis conditions. |

| Boiling Point | 363.4 °C at 760 mmHg | - |

| Density | ~1.52 g/cm³ | - |

| pKa (Predicted) | ~4.09 | Critical for determining the pH required for full carboxylate ionization in aqueous media. |

| Storage | Room Temp / Sealed | Prone to oxidative dimerization (disulfide bond formation) if exposed to air/moisture over time. |

Data sourced from authoritative chemical databases and Sigma-Aldrich specifications [1].

Pharmaceutical Relevance: The Cefodizime Connection

In drug development, CAS 34272-64-5 is inextricably linked to Cefodizime , a broad-spectrum cephalosporin antibiotic. The compound serves a dual role in the lifecycle of this Active Pharmaceutical Ingredient (API).

Mechanistic Role in Synthesis and Degradation

During the synthesis of Cefodizime, the mercapto group of CAS 34272-64-5 undergoes a nucleophilic substitution reaction with the leaving group at the C-3 position of the 7-aminocephalosporanic acid (7-ACA) core. This specific side chain is responsible for enhancing the drug's penetration into bronchial tissues and extending its half-life.

However, in analytical quality control, CAS 34272-64-5 is strictly monitored as Cefodizime Impurity [3]. Under hydrolytic degradation or improper storage conditions, the thioether bond at the C-3 position can cleave, releasing free 2-Mercapto-4-methyl-5-thiazoleacetic acid back into the formulation. Regulatory bodies require rigorous LC-MS and reverse-phase HPLC profiling to ensure this impurity remains below specified thresholds [4].

Role of CAS 34272-64-5 in the synthesis and degradation pathway of Cefodizime.

Advanced Nanotechnology: Fused Gold Nanoparticles (AuNPs)

Beyond traditional organic chemistry, CAS 34272-64-5 has emerged as a specialized capping agent in nanotechnology. Researchers have successfully utilized it to synthesize fused spherical gold nanoparticles , which exhibit extraordinary electrocatalytic activity toward the oxidation of hydroxylamine (HA) [2].

Causality Behind Experimental Choices

-

Why CAS 34272-64-5? The thiol group forms a strong, covalent Au-S bond, anchoring the molecule to the gold surface. Simultaneously, the outward-facing carboxylate groups prevent the nanoparticles from collapsing into a bulk metal mass via electrostatic repulsion.

-

Why pH > 8? At a pH above its pKa (~4.09), the acetic acid moiety is fully deprotonated. If the pH drops below 8 during synthesis, protonation reduces electrostatic repulsion, leading to uncontrolled aggregation and precipitation [2].

Protocol: One-Pot Synthesis of MMTA-Capped Fused AuNPs

This protocol is a self-validating system; successful execution is visually and analytically confirmed by a distinct plasmon resonance shift and AFM morphology checks.

Step 1: Reagent Preparation

-

Prepare a 1.0 mM solution of Gold(III) chloride trihydrate (

) in ultrapure water. -

Prepare a 10 mM solution of CAS 34272-64-5 in a mild alkaline buffer to ensure complete dissolution.

-

Prepare a fresh, ice-cold 0.1 M solution of Sodium Borohydride (

).

Step 2: Complexation and pH Adjustment

-

Mix 10 mL of the

solution with 1 mL of the CAS 34272-64-5 solution under vigorous magnetic stirring. -

Critical Control Point: Adjust the pH of the mixture to strictly > 8.0 using dilute NaOH. Failure to maintain this pH will result in immediate, irreversible aggregation.

Step 3: Reduction

-

Add 1 mL of the ice-cold

solution dropwise (1 drop/sec) to the stirring mixture. -

Observe the color change from pale yellow to deep ruby red/purple, indicating the formation of localized surface plasmon resonance (LSPR) characteristic of fused AuNPs.

-

Continue stirring for 2 hours at room temperature to ensure complete reduction and capping.

Step 4: Validation & Immobilization

-

Validation: Analyze via High-Resolution TEM (HR-TEM) or AFM. The nanoparticles should appear as fused dimers (two individual ~7 nm particles joined to form a ~15 nm structure) [5].

-

Electrode Modification: Immobilize the fused AuNPs onto a (3-mercaptopropyl)-trimethoxysilane (MPTS) sol-gel film pre-assembled on a bare gold electrode. This modified electrode shifts the oxidation potential of hydroxylamine by 100 mV (less positive) and triples the oxidation current compared to a bare electrode[2].

Workflow for the synthesis and application of CAS 34272-64-5 capped fused AuNPs.

Coordination Chemistry: Macrocyclic Complexes

In addition to gold, the bidentate nature of CAS 34272-64-5 (utilizing both sulfur and oxygen atoms) allows it to act as a bridging ligand in complex organometallic architectures.

When reacted with sodium methoxide and dimethyltin dichloride in moist dichloromethane, CAS 34272-64-5 drives a self-assembly reaction that yields a novel eight-tin macrocyclic complex [1]. This structure forms a massive 40-membered macrocycle containing two distannoxane ladders. Such complexes are highly valued in advanced materials science for their potential as catalysts and supramolecular host-guest frameworks.

References

-

Kannan, P., et al. "Synthesis, characterization and electrocatalytic activity of fused gold nanoparticles." PubMed / National Institutes of Health, 2011. Available at:[Link]

-

Veeprho Pharmaceuticals. "Cefodizime Impurities and Related Compound." Veeprho Impurity Standards. Available at: [Link]

-

Kannan, P., et al. "Highly sensitive determination of hydroxylamine using fused gold nanoparticles immobilized on sol-gel film modified gold electrode." PubMed / National Institutes of Health, 2010. Available at:[Link]

Advanced Synthesis of Substituted Thiazoleacetic Acids: A Technical Guide

Executive Summary & Strategic Importance

Thiazoleacetic acids, particularly 2-aminothiazole-4-acetic acid (ATAA) , represent a cornerstone scaffold in modern medicinal chemistry. They serve as the critical "side-chain" precursors for third- and fourth-generation cephalosporins (e.g., Cefotaxime, Ceftriaxone), imparting high affinity for penicillin-binding proteins (PBPs) and resistance to

This guide moves beyond generic textbook descriptions to provide a rigorous, field-validated review of synthetic methodologies. We focus on the Hantzsch Thiazole Synthesis as the primary engine, while integrating modern catalytic variants and specific protocols for regioselective functionalization at the C4 and C5 positions.

Mechanistic Foundation: The Hantzsch Protocol

The synthesis of thiazoleacetic acids is predominantly achieved via the Hantzsch condensation. This reaction involves the cyclocondensation of an

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds through two distinct stages:[1][2][3][4]

-

S-Alkylation: The sulfur atom of the thiourea acts as a nucleophile, attacking the

-carbon of the haloketone to form an acyclic thioimidate intermediate. -

Cyclization & Dehydration: The nitrogen atom attacks the carbonyl carbon, closing the ring to form a hydroxy-thiazoline, which subsequently dehydrates to aromatize into the thiazole ring.

Mechanism Visualization

The following diagram details the electronic flow and intermediate states.

Figure 1: Step-wise mechanistic flow of the Hantzsch synthesis yielding the thiazole core.

Experimental Protocols

Protocol A: Synthesis of 2-Aminothiazole-4-acetic Acid (ATAA)

This protocol is the industry standard for generating the Cefotaxime side chain. It utilizes ethyl 4-chloroacetoacetate , which is safer and more stable than its bromo-analog, though slightly less reactive.

Reagents:

-

Thiourea (1.0 eq)

-

Ethyl 4-chloroacetoacetate (1.0 eq)

-

Solvent: Ethanol/Water (1:1 v/v)

-

Base: Aqueous Ammonia or Sodium Acetate

Step-by-Step Methodology:

-

Preparation: Suspend thiourea (e.g., 60g) in water/ethanol. Cool the system to 0–5°C . Critical: Temperature control prevents exothermic runaway and minimizes byproduct formation.

-

Addition: Dropwise add ethyl 4-chloroacetoacetate over 2 hours. Maintain internal temperature below 10°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. The solution will become clear as the thiourea is consumed.

-

Work-up: Neutralize the solution to pH 7.0 using aqueous ammonia. The free base ester (Ethyl 2-aminothiazole-4-acetate) will precipitate as a white/off-white solid.

-

Hydrolysis (Optional): To obtain the free acid, reflux the ester in 2N NaOH for 1 hour, cool, and acidify to pH 3.0 with HCl.

Protocol B: Synthesis of 5-Thiazoleacetic Acid Derivatives

Accessing the C5-acetic acid position requires a different strategic approach, often utilizing a Friedel-Crafts entry point to generate the necessary

Reagents:

-

Substituted Chlorobenzene

-

Succinic Anhydride[5]

-

Aluminum Chloride (AlCl3)[5]

-

Bromine / Glacial Acetic Acid

Methodology:

-

Friedel-Crafts Acylation: React chlorobenzene with succinic anhydride (AlCl3 catalyst) to form 3-(4-chlorobenzoyl)propionic acid .

-

Esterification & Bromination: Esterify (MeOH/H+) and then brominate the

-position relative to the ketone to yield methyl 3-bromo-3-(4-chlorobenzoyl)propionate . -

Cyclization: Condense this brominated intermediate with thiourea in refluxing ethanol. The carboxylate side chain remains at the C5 position of the formed thiazole.

Quantitative Data & Optimization

The following table summarizes yield expectations and physical properties based on substituent variations.

| Target Compound | Precursor (Alpha-Halo) | Co-Reactant | Typical Yield | Melting Point | Ref |

| Ethyl 2-aminothiazole-4-acetate | Ethyl 4-chloroacetoacetate | Thiourea | 85-92% | 92-94°C | [1] |

| 2-Aminothiazole-4-acetic acid (HCl) | (Hydrolysis of above) | NaOH / HCl | 90% | 208-210°C (dec) | [2] |

| Ethyl 2-methylthiazole-4-acetate | Ethyl 4-bromoacetoacetate | Thioacetamide | 78% | Liquid (Oil) | [3] |

| 5-Thiazoleacetic acid deriv. | Methyl 3-bromo-3-aroylpropionate | Phenylthiourea | 65-75% | 160-162°C | [4] |

Optimization Workflow

To maximize purity and yield, follow this logical decision tree:

Figure 2: Process optimization logic for selecting halogen precursors and solvents.

Advanced Methodologies

While the Hantzsch method is robust, modern "Green Chemistry" demands have led to catalytic improvements.

One-Pot Heterogeneous Catalysis

Recent literature describes the use of Silica-supported Tungstosilisic Acid as a reusable catalyst.

-

Advantage: Eliminates the need for liquid acid scavengers and allows for solvent-free conditions or aqueous media.

-

Protocol: Reactants are ground together with the catalyst or stirred in water. Yields often exceed 90% with simple filtration work-up.

Microwave-Assisted Synthesis

Microwave irradiation can reduce reaction times from hours to minutes (typically 10-15 mins at 100W). This is particularly useful for N-substituted thioureas which are less nucleophilic and require higher activation energy.

References

-

Process for the preparation of (2-aminothiazol-4-yl)acetic acid derivatives. Google Patents. WO2011029596A1. Link

-

Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride. Google Patents. CN102977089A. Link

-

Synthesis and Antimicrobial Activity of 2-Aminothiazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Link

-

New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity. Molecules (MDPI). Link

-

Hantzsch Thiazole Synthesis. SynArchive. Link

Sources

- 1. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method - Google Patents [patents.google.com]

- 5. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.fr]

- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 4-Methyl-2-thioxo-3(2H)-thiazoleacetic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract